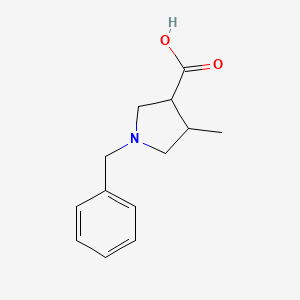

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of pyrrolidine derivatives followed by carboxylation. The reaction typically requires a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Trans-1-Benzyl-4-methyl-3-pyrrolidinecarboxylic acid

- Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Uniqueness

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the benzyl and methyl groups attached to the pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group. Its stereochemistry at the 3 and 4 positions is crucial for its biological activity, influencing its interactions with various biological targets.

The compound primarily interacts with specific enzymes and receptors, leading to modulation of their activities. It may inhibit enzyme functions or alter receptor signaling pathways, which can result in various biological effects such as:

- Neuroactive Effects : Potential interactions with neurotransmitter systems.

- Anti-inflammatory Activity : The carboxylic acid moiety may contribute to observed anti-inflammatory effects.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- CNS Activity : The compound has been studied for its effects on the central nervous system, potentially influencing mood and cognitive functions.

- Metabolic Pathways : It may play a role in modulating metabolic processes, which could be beneficial in treating metabolic disorders.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrrolidine derivatives, including this compound. The results indicated that:

- The compound exhibited significant inhibitory effects on cancer cell lines, particularly breast cancer (MCF-7) cells.

- Mechanistic studies revealed that it induced apoptosis through activation of caspases and modulation of apoptotic markers like Bax and Bcl2.

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.35 | Apoptosis induction |

| Doxorubicin | MCF-7 | 1.13 | Apoptosis induction |

Neuropharmacological Studies

Additionally, the compound's neuroactive properties were assessed in animal models. Findings suggested:

- Enhanced cognitive function in models of depression and anxiety.

- Potential for use in neurodegenerative diseases due to its protective effects on neuronal cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Trans-1-Benzyl-4-methyl-3-pyrrolidinecarboxylic acid | Similar pyrrolidine structure | Different stereochemistry affecting activity |

| Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | Ester derivative | Increased lipophilicity |

Eigenschaften

IUPAC Name |

1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUPOQGHGMIUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407760 | |

| Record name | 1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604798-82-5 | |

| Record name | 1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.